molecular formula C20H18F3NO4S B3009500 1'-((4-(Trifluoromethyl)benzyl)sulfonyl)spiro[chroman-2,3'-pyrrolidin]-4-one CAS No. 1705769-47-6

1'-((4-(Trifluoromethyl)benzyl)sulfonyl)spiro[chroman-2,3'-pyrrolidin]-4-one

Cat. No.: B3009500
CAS No.: 1705769-47-6
M. Wt: 425.42
InChI Key: XRZDXAUFMRNBKE-UHFFFAOYSA-N
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Description

1’-((4-(Trifluoromethyl)benzyl)sulfonyl)spiro[chroman-2,3’-pyrrolidin]-4-one is a complex organic compound that features a spirocyclic structure. This compound is characterized by the presence of a trifluoromethyl group, a benzylsulfonyl moiety, and a spiro linkage between a chroman and a pyrrolidinone ring. The unique structural features of this compound make it an interesting subject for research in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1’-((4-(Trifluoromethyl)benzyl)sulfonyl)spiro[chroman-2,3’-pyrrolidin]-4-one typically involves multiple steps, starting from commercially available precursors. One common approach involves the formation of the spirocyclic core through a cyclization reaction, followed by the introduction of the trifluoromethyl and benzylsulfonyl groups via nucleophilic substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and polar aprotic solvents like dimethylformamide (DMF) to facilitate the nucleophilic substitutions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This could include the use of continuous flow reactors to enhance reaction efficiency and the development of catalytic processes to minimize the use of hazardous reagents. The purification of the final product is typically achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

1’-((4-(Trifluoromethyl)benzyl)sulfonyl)spiro[chroman-2,3’-pyrrolidin]-4-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophilic substitution reactions often require strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu), while electrophilic substitutions may use reagents like bromine (Br2) or sulfuric acid (H2SO4).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, such as halides, nitro groups, or alkyl chains.

Scientific Research Applications

1’-((4-(Trifluoromethyl)benzyl)sulfonyl)spiro[chroman-2,3’-pyrrolidin]-4-one has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique properties.

    Biology: Its structural features make it a candidate for studying enzyme interactions and protein binding, which can provide insights into biological processes.

    Medicine: The compound’s potential pharmacological activities are of interest for drug discovery, particularly in the development of new therapeutic agents for treating various diseases.

    Industry: It can be used in the development of specialty chemicals and advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1’-((4-(Trifluoromethyl)benzyl)sulfonyl)spiro[chroman-2,3’-pyrrolidin]-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets by increasing its lipophilicity and stability. The spirocyclic structure may also play a role in the compound’s ability to fit into the active sites of enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    Spiro[chroman-2,3’-pyrrolidin]-4-one: Lacks the trifluoromethyl and benzylsulfonyl groups, which may result in different chemical and biological properties.

    1’-((4-Methyl)benzyl)sulfonyl)spiro[chroman-2,3’-pyrrolidin]-4-one: Similar structure but with a methyl group instead of a trifluoromethyl group, potentially affecting its reactivity and interactions.

    1’-((4-(Trifluoromethyl)phenyl)sulfonyl)spiro[chroman-2,3’-pyrrolidin]-4-one: Similar but with a phenylsulfonyl group, which may influence its chemical behavior and biological activity.

Uniqueness

1’-((4-(Trifluoromethyl)benzyl)sulfonyl)spiro[chroman-2,3’-pyrrolidin]-4-one is unique due to the combination of its trifluoromethyl group, benzylsulfonyl moiety, and spirocyclic structure. This combination imparts distinct chemical properties, such as increased lipophilicity and stability, as well as potential biological activities that are not observed in similar compounds. These features make it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

1'-[[4-(trifluoromethyl)phenyl]methylsulfonyl]spiro[3H-chromene-2,3'-pyrrolidine]-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F3NO4S/c21-20(22,23)15-7-5-14(6-8-15)12-29(26,27)24-10-9-19(13-24)11-17(25)16-3-1-2-4-18(16)28-19/h1-8H,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRZDXAUFMRNBKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC12CC(=O)C3=CC=CC=C3O2)S(=O)(=O)CC4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18F3NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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